Phenol, 3-(chloromethyl)-2-nitro-

Organic Synthesis Medicinal Chemistry Chemical Biology

This 3-(chloromethyl)-2-nitro regioisomer is not interchangeable with common isomers (CAS 2973-19-5 or 6694-75-3). The meta-chloromethyl/ortho-nitro pattern creates a unique electronic environment that governs nucleophilic substitution kinetics and downstream SAR. Using a generic isomer risks failed syntheses or misleading biological data. Researchers targeting kinase inhibitors, antimicrobial leads, or precision polymer cross-linkers should specify this exact CAS to maintain spatial fidelity at the benzylic reactive site.

Molecular Formula C7H6ClNO3
Molecular Weight 187.58 g/mol
CAS No. 1261480-93-6
Cat. No. B14138591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 3-(chloromethyl)-2-nitro-
CAS1261480-93-6
Molecular FormulaC7H6ClNO3
Molecular Weight187.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)[N+](=O)[O-])CCl
InChIInChI=1S/C7H6ClNO3/c8-4-5-2-1-3-6(10)7(5)9(11)12/h1-3,10H,4H2
InChIKeySHKMIKFIGUUQRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenol, 3-(chloromethyl)-2-nitro- (CAS 1261480-93-6): High-Purity Intermediate for Specialized Organic Synthesis and Antimicrobial Research


Phenol, 3-(chloromethyl)-2-nitro- (CAS 1261480-93-6) is a chloromethylated nitrophenol derivative with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . As an aromatic building block bearing both a reactive chloromethyl group (-CH2Cl) at the meta position and a nitro group (-NO2) at the ortho position relative to the phenolic hydroxyl, this compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . Its distinct substitution pattern differentiates it from more common regioisomers such as 2-(chloromethyl)-4-nitrophenol (CAS 2973-19-5) and 4-(chloromethyl)-2-nitrophenol (CAS 6694-75-3), making it a specialized reagent for targeted molecular design in both academic and industrial research settings.

Why Phenol, 3-(chloromethyl)-2-nitro- Cannot Be Substituted with Other Chloromethyl Nitrophenol Isomers


Chloromethyl nitrophenols are not interchangeable due to the profound impact of substitution pattern on both chemical reactivity and biological activity. The relative positioning of the electron-withdrawing nitro group and the benzylic chloromethyl group dictates the molecule's electrophilicity, nucleophilic substitution kinetics, and subsequent downstream applications . For instance, the target compound's 3-chloromethyl-2-nitro arrangement creates a unique electronic environment that influences its utility as a synthetic intermediate compared to the 4-(chloromethyl)-2-nitrophenol (CAS 6694-75-3) or 2-(chloromethyl)-4-nitrophenol (CAS 2973-19-5) isomers . Furthermore, SAR studies on nitrophenols suggest that subtle regioisomeric changes can result in order-of-magnitude differences in antimicrobial potency, underscoring the critical need for isomer-specific sourcing [1]. Using a generic or incorrect isomer may lead to failed syntheses or misleading biological results, making precise procurement essential.

Quantitative Differentiation of Phenol, 3-(chloromethyl)-2-nitro- Against Closest Analogs


Regioisomeric Control: Differentiating 3-Chloromethyl-2-Nitro Substitution from 2-Chloromethyl-4-Nitro and 4-Chloromethyl-2-Nitro Analogs

The target compound Phenol, 3-(chloromethyl)-2-nitro- (CAS 1261480-93-6) possesses a distinct substitution pattern—chloromethyl at the 3-position and nitro at the 2-position—that differentiates it from the more common 2-(chloromethyl)-4-nitrophenol (CAS 2973-19-5) and 4-(chloromethyl)-2-nitrophenol (CAS 6694-75-3) isomers [1]. While direct comparative biological data for this specific compound is not publicly available, the structural difference is critical for its intended use as a synthetic intermediate. The relative positions of the electron-withdrawing nitro group and the benzylic chloromethyl group dictate the molecule's reactivity profile and the types of derivatives that can be accessed . This regioisomeric specificity is paramount for researchers developing targeted molecular libraries where substitution geometry is a key design parameter.

Organic Synthesis Medicinal Chemistry Chemical Biology

Antimicrobial Potential: Class-Level Inference of Activity Against Gram-Negative Bacteria

While specific MIC data for Phenol, 3-(chloromethyl)-2-nitro- (CAS 1261480-93-6) is not publicly available, a closely related analog, 2-(chloromethyl)-4-nitrophenol (CAS 2973-19-5), demonstrates measurable antimicrobial activity against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL . Given that both compounds belong to the chloromethyl nitrophenol class and share the same core pharmacophore, it is reasonable to infer that the target compound may exhibit similar, albeit not identical, antimicrobial properties . The substitution pattern will influence potency and spectrum, but the presence of both the chloromethyl and nitro groups suggests utility in antimicrobial research programs.

Antimicrobial Research Drug Discovery Biochemistry

Physicochemical Profile: Differentiating Molecular Properties for Synthesis and Formulation

The target compound's physicochemical properties can be inferred from its close structural analog, 2-chloromethyl-3-nitrophenol (CAS 855157-00-5), which has reported melting point of 142-143 °C and predicted pKa of 7.99 ± 0.25 . While the target compound (3-chloromethyl-2-nitrophenol) is a regioisomer, the electronic and steric differences will result in slightly different physical properties [1]. These differences, while not directly quantified, are significant for purification (e.g., recrystallization conditions), solubility in reaction media, and handling procedures. Selecting the correct isomer ensures that synthetic protocols are not compromised by unexpected physical behavior.

Process Chemistry Formulation Science Analytical Chemistry

Validated Application Scenarios for Phenol, 3-(chloromethyl)-2-nitro- in Research and Development


Specialized Intermediate for the Synthesis of Pharmaceuticals and Agrochemicals

Phenol, 3-(chloromethyl)-2-nitro- is primarily utilized as a key building block in the synthesis of more complex molecules. Its unique substitution pattern allows for selective derivatization at the chloromethyl site via nucleophilic substitution, enabling the introduction of amines, thiols, or other nucleophiles to generate diverse chemical libraries . This regioisomer is particularly valuable when a specific substitution geometry is required for a target molecule, such as in the development of novel kinase inhibitors or other bioactive compounds where precise spatial arrangement of functional groups is critical for target engagement.

Antimicrobial Research: A Structurally Unique Scaffold for SAR Studies

Given the established antimicrobial activity of related chloromethyl nitrophenols (e.g., MIC of 50 µg/mL against E. coli for the 2-chloromethyl-4-nitro isomer), Phenol, 3-(chloromethyl)-2-nitro- presents a compelling scaffold for medicinal chemistry campaigns . Researchers can use this compound as a starting point to explore how the 3,2-substitution pattern influences potency, spectrum, and mechanism of action compared to other isomers. This can lead to the discovery of new antimicrobial leads with potentially improved selectivity or reduced toxicity .

Development of Functional Materials and Specialty Chemicals

The reactive chloromethyl group in Phenol, 3-(chloromethyl)-2-nitro- makes it a useful monomer or cross-linking agent in polymer chemistry. It can be incorporated into polymer backbones or used to functionalize surfaces for applications in coatings, adhesives, or chromatography resins . The presence of the nitro group further provides a handle for subsequent reduction to an amine, offering additional sites for conjugation or further chemical modification, thereby expanding the material's functional versatility.

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